molecular formula C27H29NO5 B170286 (2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol CAS No. 112068-08-3

(2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol

Cat. No.: B170286
CAS No.: 112068-08-3
M. Wt: 447.5 g/mol
InChI Key: TVHDWSQOZAEECV-GIYVLMGKSA-N
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Description

(2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an acetyloxy group, a phenylacetic acid moiety, and a diphenylpyrrolidinylmethanol segment, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol typically involves multiple steps:

    Formation of (2S)-2-Phenylacetic Acid: This can be synthesized through the Friedel-Crafts acylation of benzene with chloroacetic acid, followed by hydrolysis.

    Acetylation: The (2S)-2-phenylacetic acid is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form (2S)-2-acetyloxy-2-phenylacetic acid.

    Synthesis of Diphenyl-[(2S)-pyrrolidin-2-yl]methanol: This involves the reaction of diphenylmethanol with (2S)-pyrrolidine under basic conditions, typically using sodium hydride or potassium tert-butoxide as the base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or alkanes.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyloxy group.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural components are useful for probing the activity of various biological catalysts and understanding their mechanisms.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug development. Its interactions with biological targets can lead to the discovery of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy and phenylacetic acid moieties can participate in hydrogen bonding and hydrophobic interactions, while the diphenylpyrrolidinylmethanol segment can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Hydroxy-2-phenylacetic acid: Similar structure but lacks the acetyloxy group.

    Diphenylmethanol: Contains the diphenylmethanol moiety but lacks the pyrrolidine and acetyloxy groups.

    (2S)-Pyrrolidin-2-ylmethanol: Contains the pyrrolidine and methanol groups but lacks the diphenyl and acetyloxy groups.

Uniqueness

The uniqueness of (2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.C10H10O4/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h1-6,8-11,16,18-19H,7,12-13H2;2-6,9H,1H3,(H,12,13)/t16-;9-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHDWSQOZAEECV-GIYVLMGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O.C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)O.C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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